molecular formula C16H18N2 B15299069 (2R,3R)-2,3-Diphenylpiperazine CAS No. 70708-34-8

(2R,3R)-2,3-Diphenylpiperazine

Cat. No.: B15299069
CAS No.: 70708-34-8
M. Wt: 238.33 g/mol
InChI Key: NXYCTQXWYWRZDE-HZPDHXFCSA-N
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Description

(2R,3R)-2,3-Diphenylpiperazine is a chiral compound with two phenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Diphenylpiperazine typically involves the reaction of piperazine with benzaldehyde under specific conditions. One common method is the reductive amination of piperazine with benzaldehyde using a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Diphenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2,3-Diphenylpiperazine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its chiral nature makes it an important intermediate in the production of enantiomerically pure drugs.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Diphenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Diphenylbutane: Another chiral compound with similar structural features but different functional groups.

    (2R,3R)-2,3-Diphenylglycidol: A chiral epoxide with applications in asymmetric synthesis.

    (2R,3R)-2,3-Diphenylbutanediol: A chiral diol used in the synthesis of pharmaceuticals.

Uniqueness

(2R,3R)-2,3-Diphenylpiperazine is unique due to its piperazine ring, which provides additional sites for chemical modification and interaction with biological targets. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

CAS No.

70708-34-8

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

(2R,3R)-2,3-diphenylpiperazine

InChI

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16-/m1/s1

InChI Key

NXYCTQXWYWRZDE-HZPDHXFCSA-N

Isomeric SMILES

C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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